Home > Products > Screening Compounds P97821 > (R,R)-Solifenacin Succinate
(R,R)-Solifenacin Succinate - 862207-70-3

(R,R)-Solifenacin Succinate

Catalog Number: EVT-1489522
CAS Number: 862207-70-3
Molecular Formula: C₂₇H₃₂N₂O₆
Molecular Weight: 480.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(R,R)-Solifenacin Succinate” is a pharmaceutical agent that acts as an antimuscarinic drug . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) . It has also been shown to be effective in wastewater treatment, where it was found to reduce the amount of solifenacin and optimized organic chemicals in the water .

Synthesis Analysis

An improved process for the preparation of solifenacin succinate involves resolution through diastereomeric crystallization . The process involves esterification of the (1S)-IQL derivative to form the (1S)-ethoxycarbonyl IQL derivative, which is then condensed with (RS)-3-quinuclidinol to form a solifenacin diastereomeric mixture. This mixture is then subjected to resolution through diastereomeric crystallization to produce solifenacin succinate .

Molecular Structure Analysis

The molecular formula of “(R,R)-Solifenacin Succinate” is C27H32N2O6 . The molecular weight is 480.6 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The InChIKey is RXZMMZZRUPYENV-UMIAIAFLSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,R)-Solifenacin Succinate” include a molecular weight of 480.6 g/mol, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass is 480.22603674 g/mol .

Solifenacin Succinate

Compound Description: Solifenacin Succinate is a competitive muscarinic acetylcholine receptor antagonist. It binds to these receptors, particularly the M3 receptor subtype, which plays a crucial role in the contraction of smooth muscle. By preventing acetylcholine binding, solifenacin reduces smooth muscle tone in the bladder, allowing for larger urine volumes and reducing incontinence episodes. [] It is commonly used to treat overactive bladder (OAB). []

(3S)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate butanedioic acid

Compound Description: This compound is a stereoisomeric impurity of Solifenacin Succinate, detected during the drug's development. []

(3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate butanedioic acid

Compound Description: Similar to the previous compound, this is another stereoisomeric impurity identified during Solifenacin Succinate development. []

(3S)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate butanedioic acid

Compound Description: This is the third stereoisomeric impurity found during Solifenacin Succinate synthesis. []

(3R)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate N-oxide

Compound Description: This compound is an N-oxide impurity of Solifenacin Succinate, detected during the drug's development. []

Solifenacin N-oxide

Compound Description: This compound is an identified impurity of Solifenacin Succinate, particularly arising from oxidative degradation. []

3-Quinuclidinol

Compound Description: 3-Quinuclidinol is a starting material in the synthesis of Solifenacin Succinate. []

(1S)-Ethoxycarbonyl IQL derivative

Compound Description: This compound is an intermediate in the synthesis of Solifenacin Succinate. []

SOL imp-A

Compound Description: SOL imp-A is an official impurity of Solifenacin Succinate, identified as a potential acid degradation product. []

  • Mirabegron [, , ]
  • Tolterodine [, ]
  • Tamsulosin Hydrochloride [, , , , ]
  • Silodosin []
  • Flavoxate Hydrochloride []
  • Tolterodine Tartrate []
Overview

(R,R)-Solifenacin Succinate is an active pharmaceutical compound primarily used for treating overactive bladder symptoms, including urinary incontinence and urgency. This compound is a salt formed by the reaction of solifenacin, a potent muscarinic M3 receptor antagonist, with succinic acid. The efficacy of solifenacin in managing bladder dysfunctions has made it a subject of extensive research and development in the pharmaceutical industry. The free base of solifenacin appears as a yellow oil, while its succinate salt forms stable yellowish crystals, enhancing its usability in clinical applications .

Source and Classification

Solifenacin succinate is classified as an antimuscarinic agent. It selectively inhibits the M3 subtype of muscarinic acetylcholine receptors, which are predominantly found in the bladder. This inhibition leads to reduced bladder muscle contraction and alleviates symptoms associated with overactive bladder syndrome. The compound is derived from commercially available precursors, making it accessible for large-scale production .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R)-solifenacin succinate has been optimized through various methods. A notable approach involves a seven-step process utilizing phenylethylamine and benzoyl chloride as starting materials. The reaction employs a Zinc triflate catalyst to facilitate the formation of enantiomerically pure solifenacin, which is subsequently reacted with succinic acid to yield the succinate salt .

Another method described involves a one-pot synthesis that simplifies the process by eliminating intermediate isolation steps. This method uses milder reaction conditions and can be performed at room temperature with high yields, making it suitable for industrial applications .

Key Steps in Synthesis

  1. Formation of Solifenacin: Utilizing phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.
  2. Salt Formation: Reacting the solifenacin base with succinic acid to produce (R,R)-solifenacin succinate.
Molecular Structure Analysis

Structure and Data

The molecular formula for (R,R)-solifenacin succinate is C23H30N2O4C_{23}H_{30}N_2O_4. The compound features a complex structure characterized by multiple functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 402.5 g/mol.
  • Structural Characteristics: The presence of quinuclidinyl and phenyl moieties enhances its interaction with muscarinic receptors.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing (R,R)-solifenacin succinate is the esterification of solifenacin with succinic acid. This reaction can be represented as follows:

Solifenacin+Succinic Acid R R Solifenacin Succinate\text{Solifenacin}+\text{Succinic Acid}\rightarrow \text{ R R Solifenacin Succinate}

This esterification process typically requires controlled conditions to ensure high yield and purity of the product. The use of solvents like acetonitrile or dichloromethane is common during purification steps .

Mechanism of Action

Process and Data

(R,R)-Solifenacin acts primarily as a selective antagonist at the M3 muscarinic receptors located in the bladder detrusor muscle. By blocking these receptors, solifenacin reduces involuntary contractions of the bladder, thereby increasing bladder capacity and decreasing the frequency of urination.

  • Pharmacodynamics: The binding affinity to M3 receptors leads to significant therapeutic effects in patients suffering from overactive bladder syndrome.
  • Clinical Efficacy: Studies indicate that patients experience substantial relief from symptoms such as urgency and frequency after administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellowish crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions; sensitive to extreme pH variations.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range for pharmaceutical compounds.
Applications

(R,R)-Solifenacin succinate is primarily used in clinical settings for managing overactive bladder symptoms. Its applications extend beyond urology; it has shown potential benefits in treating irritable bowel syndrome due to its mechanism of action on muscarinic receptors.

Scientific Uses

  • Pharmaceutical Development: Used as a model compound in drug formulation studies.
  • Research Applications: Investigated for potential effects on gastrointestinal motility disorders due to its antimuscarinic properties .
Chemical Synthesis and Stereochemical Optimization

Synthetic Pathways for (R,R)-Solifenacin Succinate

Multi-Step Synthesis from (1S)-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Precursors

The industrial synthesis of (R,R)-solifenacin succinate typically employs (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as the chiral starting material. This precursor undergoes a critical carbamoylation step using alkyl chloroformates (typically ethyl chloroformate) to form the corresponding carbonyl chloride intermediate. This reactive species is then condensed with (R)-3-quinuclidinol under precisely controlled conditions to establish the stereochemically defined ester linkage characteristic of solifenacin. A recent advancement utilizes Zn(OTf)₂ catalysis (20 mol%) to facilitate this condensation, significantly improving reaction efficiency and enantioselectivity. This catalytic approach achieves yields exceeding 85% while eliminating the need for hazardous strong bases and complex workup procedures associated with traditional methods. The process demonstrates excellent stereochemical fidelity by maintaining the chiral integrity of both starting components throughout the seven-step sequence from commercially available phenylethylamine and benzoyl chloride [1] [4].

Table 1: Comparative Catalytic Approaches for Solifenacin Condensation

Catalyst SystemReaction ConditionsYield (%)Optical Purity (ee%)Key Advantages
Zn(OTf)₂ (20 mol%)Mild, ambient conditions>85>99.5Eliminates strong bases, simplified workup
Sodium HydrideReflux in toluene60-70~98Traditional approach, requires azeotropic ethanol removal
TriethylamineDichloromethane, 0°C to RT75-80~99Widely applicable, moderate yields

Stereoselective Condensation with 3-Quinuclidinol Derivatives

Innovative synthetic strategies circumvent the transesterification limitations inherent in earlier routes. The low conversion rates (approximately 60-70%) observed in traditional transesterification approaches stem from reversible reactions driven by nucleophilic by-products like ethoxide. A significant advancement involves the direct reaction of (R)-3-quinuclidinyl chloroformate with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This chloroformate derivative is synthesized by treating (R)-3-quinuclidinol with diphosgene (or triphosgene) in acetonitrile or tetrahydrofuran, achieving near-quantitative conversion under mild conditions (ice-water bath followed by room temperature reaction for 16 hours). Subsequent coupling with the tetrahydroisoquinoline precursor in dichloromethane, mediated by tertiary amine bases (triethylamine or pyridine), delivers solifenacin free base in yields exceeding 80% with exceptional stereochemical preservation (chiral purity >99.94%). This route bypasses the unstable tetrahydroisoquinoline carbamoyl chloride intermediate, offering a more robust and scalable process .

Role of Succinic Acid in Salt Formation and Optical Purification

The conversion of solifenacin free base to its succinate salt serves dual critical purposes: pharmaceutical salt formation and final stereochemical purification. The yellowish, oily free base is dissolved in a suitable solvent (ethyl acetate, isopropanol, or acetone). Stoichiometric succinic acid (1:1 molar ratio) is then added, often in a heated mixture (approximately 60-70°C), followed by controlled cooling to induce crystallization. This crystallization process is highly diastereoselective, effectively rejecting residual enantiomeric and diastereomeric impurities. The resulting (R,R)-solifenacin succinate crystallizes as a white to pale yellowish-white powder with significantly enhanced optical purity (>99.94% by chiral HPLC). The succinate salt form offers superior physicochemical properties, including enhanced stability, non-hygroscopic nature, and excellent aqueous solubility, making it ideal for pharmaceutical formulation. Crystallization solvents like ethyl acetate yield material with optimal particle morphology for downstream processing [5] [10].

Process-Related Impurities and Mitigation Strategies

Oxidation-Derived Impurities (e.g., Impurity K)

Oxidative degradation poses a significant challenge during synthesis and storage of solifenacin succinate. Impurity K (the benzophenone derivative resulting from oxidation at the benzylic position of the tetrahydroisoquinoline moiety) is a major process-related and storage impurity. A highly efficient one-step synthesis for Impurity K has been developed using cerium(IV) ammonium nitrate (CAN) as the oxidant. Treating solifenacin free base with CAN (2.2-3.0 equivalents) in a water/acetonitrile mixture (approximately 1:1.7 v/v) at 70-75°C for 2-3 hours yields Impurity K after workup and chromatographic purification (18% yield, >95% purity). This method represents a substantial improvement over the previously reported complex nine-step synthesis (2% yield). HPLC-MS differentiation is crucial as Impurity K co-elutes closely with the N-oxide impurity (Impurity I) under standard conditions. Key distinguishing features include a characteristic UV absorption band at 250 nm (indicative of extended conjugation in the benzophenone system) and a retention time of 3.9 minutes under optimized ammonium acetate/acetonitrile pH=7 conditions (compared to 3.6 minutes for Impurity I and 5.2 minutes for solifenacin). Control strategies involve strict oxygen exclusion, antioxidant use in formulations, and avoiding metal catalysts prone to facilitating benzylic oxidation [3] [7].

Table 2: Key Process-Related and Degradation Impurities in Solifenacin Succinate

Impurity DesignationChemical Origin/StructurePrimary Formation PathwayTypical Level (%)Key Control Strategy
Impurity KBenzylic oxidation product (ketone)Oxidation during synthesis/storageUp to 0.88% in tabletsOxygen exclusion, antioxidant addition, metal chelation
N-Oxide (Impurity I)N-Oxidation of quinuclidineOxidationUp to 1.95% in tabletsInert atmosphere, controlled storage temperature
SOL-1 / S-IQL(S)-1-phenyl-3,4-dihydroisoquinolineIncomplete reaction or hydrolysisVariesReaction optimization, stringent purification
SOL-2 / S-IQL-CARBCarbamoylated intermediateResidual starting materialVariesIntermediate purification, reaction completion monitoring
(1S,3'S)-DiastereomerStereoisomerIncomplete stereoselectivity during condensation≤ 0.06%Crystallization optimization, chiral resolution techniques

Diastereomeric Byproducts and Chromatographic Resolution

The stereoselective condensation step inherently generates undesired diastereomers, primarily the (1S,3'S)-diastereomer of solifenacin. Controlling this impurity to levels ≤0.06% is critical for ensuring the pharmacological specificity of the final API. Preparative HPLC using reversed-phase C18 columns and buffered mobile phases (e.g., ammonium acetate/acetonitrile) remains the gold standard for isolating pure (R,R)-solifenacin from diastereomeric mixtures at the free base stage. High-Performance Thin-Layer Chromatography (HPTLC) offers an alternative for analytical monitoring and small-scale purification, utilizing silica gel 60 F254 plates developed in methanol:chloroform:ammonia (8:1:1, v/v/v). The stereochemical purification power of succinate salt crystallization cannot be overstated; repeated crystallizations from solvents like ethyl acetate or ethanol/isopropanol mixtures effectively reduce diastereomer content below the 0.1% threshold. Rigorous monitoring via chiral HPLC with UV detection at 220 nm is essential throughout the synthesis, particularly after the condensation step and before final salt formation, to ensure diastereomeric purity meets stringent regulatory standards [6] [10] [7].

Table 3: Resolution Techniques for Solifenacin Diastereomers

Resolution TechniqueConditions/ParametersDiastereomer Reduction EfficiencyApplication StageLimitations/Considerations
Preparative HPLC (C18)Ammonium acetate (pH 7)/Acetonitrile gradientVery HighFree base purification post-condensationCostly, scalability challenges, solvent consumption
HPTLC (Silica Gel F254)MeOH:CHCl₃:NH₃ (8:1:1 v/v/v)ModerateAnalytical monitoring & small-scale isolationPrimarily analytical/semi-prep, lower throughput
Succinate CrystallizationEthyl acetate, Isopropanol, EtOH/IPA mixtures; Controlled coolingHighFinal API purificationCritical final purity step, optimizes crystal form
Chiral HPLC AnalysisChiral stationary phases (e.g., polysaccharide-based)N/A (Analytical)Quality control at multiple stagesEssential for quantification, method sensitivity crucial

Properties

CAS Number

862207-70-3

Product Name

(R,R)-Solifenacin Succinate

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

Molecular Formula

C₂₇H₃₂N₂O₆

Molecular Weight

480.55

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Synonyms

(1R)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl 3,4-Dihydro-1-phenyl-2(1H)-_x000B_isoquinolinecarboxylate Butanedioic Acid; (1R,3’R)-Solifenacin Succinate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.